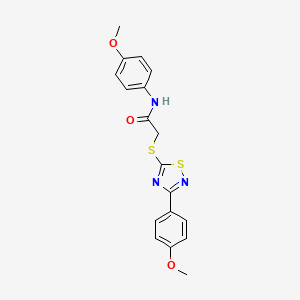

N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. This class of compounds is known for its diverse biological activities, including antimicrobial and anticancer properties .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives typically involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Amidation reactions are also employed using reagents like EDC and HOBt in acetonitrile solvent at room temperature conditions . These methods lead to the formation of various substituted thiadiazole compounds, which are then characterized by spectroscopic methods such as IR, NMR, and mass spectrometry to confirm their structures.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can be substituted with various functional groups. These substitutions can significantly affect the compound's binding affinity and selectivity for biological targets, as seen in the case of human adenosine A3 receptor antagonists . The molecular conformation and intermolecular interactions, such as hydrogen bonding and pi interactions, play a crucial role in the biological activity and stability of these compounds .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including interactions with biological macromolecules. The presence of functional groups like acetamide can facilitate the formation of hydrogen bonds with enzymes or receptors, which is essential for their biological activity. The reactivity of these compounds can also be influenced by the presence of electron-donating or electron-withdrawing substituents on the phenyl ring .

Physical and Chemical Properties Analysis

The physical properties of thiadiazole derivatives, such as melting points, are determined and can provide insight into the compound's stability and suitability for further development as a pharmaceutical agent . The chemical properties, including their ability to act as antioxidants or anti-inflammatory agents, are evaluated through various assays . The cytotoxicity of these compounds against different cancer cell lines is also assessed to determine their potential as anticancer agents .

Wissenschaftliche Forschungsanwendungen

Antagonistic Properties and Molecular Modeling

- Adenosine A3 Receptor Antagonism : Research on thiazole and thiadiazole derivatives, including compounds similar to N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, has shown significant selectivity and potency as human adenosine A3 receptor antagonists. A study by Jung et al. (2004) highlighted the synthesis and evaluation of these compounds, revealing that specific derivatives exhibited high binding affinity and selectivity for adenosine A3 receptors, with potential implications in treating conditions related to adenosine receptor activity. The research included molecular modeling to understand the binding mechanisms, indicating the compound's relevance in receptor-targeted drug development (Jung et al., 2004).

Anticancer Activity

- Cytotoxicity Against Cancer Cell Lines : Another study focused on the synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, testing their in vitro cytotoxicity as potential anticancer agents. The compounds were evaluated against various cancer cell lines, including neuroblastoma, colon cancer, and prostate cancer. Although none showed superior activity to the reference drug, doxorubicin, derivatives with specific substituents displayed notable cytotoxic activities (Mohammadi-Farani et al., 2014).

Antimicrobial and Antioxidant Properties

- Antimicrobial and Antioxidant Evaluation : Research by Al-Khazragie et al. (2022) on thiadiazole derivatives, including structures similar to the compound , reported on their synthesis, characterization, and evaluation for antioxidant, antimicrobial, and toxic properties. These compounds demonstrated significant antimicrobial activity against various bacterial strains and exhibited antioxidant efficiency, highlighting their potential in developing new antimicrobial and antioxidant agents (Al-Khazragie et al., 2022).

Zukünftige Richtungen

The future directions for the study of “N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” could include further investigation into its synthesis, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine could be explored .

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c1-23-14-7-3-12(4-8-14)17-20-18(26-21-17)25-11-16(22)19-13-5-9-15(24-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDGMBHPKUSETE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2538082.png)

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2538088.png)

![3-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2538092.png)

![4-[(1-Acetyl-2-phenylvinyl)oxy]benzenecarbonitrile](/img/structure/B2538094.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2538095.png)

![Ethyl 4-[({[4-oxo-6-(1-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)

![2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride](/img/structure/B2538099.png)

![[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride](/img/structure/B2538100.png)